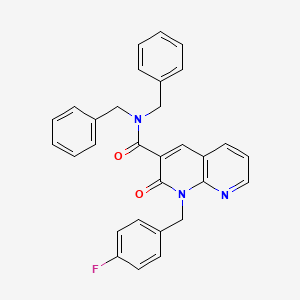

N,N-dibenzyl-1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Description

Historical Context and Development of 1,8-Naphthyridine Derivatives

The 1,8-naphthyridine scaffold, first synthesized in 1893 by Reissert, emerged as a naphthalene analog containing two fused pyridine rings with nitrogen atoms at the 1 and 8 positions. Early research focused on its synthetic accessibility and reactivity, but its pharmacological potential remained underexplored until the mid-20th century. The discovery of nalidixic acid in 1962, a 1,8-naphthyridine-based antibiotic, marked a turning point, demonstrating the scaffold’s utility in antimicrobial drug design. Subsequent decades saw systematic modifications to the core structure, including substitutions at positions 1, 3, and 7, to enhance bioactivity and selectivity.

By the 21st century, 1,8-naphthyridine derivatives had expanded into diverse therapeutic areas, including anticancer, antiviral, and neurodegenerative applications. For instance, voreloxin, a 1,8-naphthyridine analog, entered clinical trials for acute myeloid leukemia due to its topoisomerase II inhibitory activity. The introduction of fluorinated benzyl groups, as seen in this compound, reflects a modern trend toward leveraging halogenation to improve metabolic stability and target binding.

Table 1: Key Milestones in 1,8-Naphthyridine Derivative Development

Position Within Medicinal Chemistry Research Framework

Within medicinal chemistry, the 1,8-naphthyridine scaffold is classified as a privileged structure due to its ability to interact with multiple biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. This compound exemplifies this versatility. Its N,N-dibenzyl and 4-fluorobenzyl substituents are strategically positioned to modulate electronic and steric properties, potentially enhancing affinity for enzymes or receptors involved in inflammatory or proliferative pathways.

Comparative studies with simpler 1,8-naphthyridine analogs reveal that the 3-carboxamide group in this compound facilitates hydrogen bonding with catalytic residues in target proteins, a feature critical for inhibitory activity. For example, gemifloxacin, a 1,8-naphthyridine antibiotic, derives its potency from a similar carboxamide moiety interacting with DNA gyrase. The fluorobenzyl group further augments lipophilicity, likely improving blood-brain barrier penetration for central nervous system (CNS) targets.

Table 2: Structural Features and Putative Biological Roles

Structural Significance in Drug Discovery Paradigms

The molecular architecture of this compound embodies three key principles in modern drug design: targeted substitution , conformational rigidity , and bioisosteric replacement . The 1,8-naphthyridine core provides a planar, aromatic system conducive to intercalation or stacking within enzyme active sites, while the 2-oxo-1,2-dihydro moiety introduces partial saturation, reducing metabolic susceptibility.

The N,N-dibenzyl group at the 1-position introduces steric bulk, which may prevent unwanted interactions with off-target proteins. Meanwhile, the 4-fluorobenzyl substituent at the 3-position serves as a bioisostere for chlorobenzyl groups in earlier analogs, optimizing halogen bonding without compromising solubility. Computational modeling suggests that the fluorine atom’s electronegativity enhances dipole interactions with tyrosine or serine residues in kinase binding pockets.

Synthetic Considerations

The synthesis of 1,8-naphthyridine derivatives typically involves cyclocondensation reactions between aminopyridines and β-ketoesters or Meldrum’s acid. For the subject compound, a plausible route (Figure 1) could involve:

- Formation of the 1,8-naphthyridine core via Conrad-Limpach cyclization.

- Introduction of the 4-fluorobenzyl group through nucleophilic aromatic substitution.

- Carboxamide formation at position 3 using benzylamine derivatives.

$$ \text{Figure 1: Hypothetical Synthesis Pathway (Illustrative)} $$ $$ \text{(a) 3-Aminopyridine + β-ketoester → 1,8-Naphthyridinone intermediate} $$ $$ \text{(b) Fluorobenzyl bromide → Alkylation at N1} $$ $$ \text{(c) Benzylamine + Carboxylic acid → Amide coupling at C3} $$

Properties

IUPAC Name |

N,N-dibenzyl-1-[(4-fluorophenyl)methyl]-2-oxo-1,8-naphthyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H24FN3O2/c31-26-15-13-24(14-16-26)21-34-28-25(12-7-17-32-28)18-27(30(34)36)29(35)33(19-22-8-3-1-4-9-22)20-23-10-5-2-6-11-23/h1-18H,19-21H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVNPWIIOPNDBGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C3=CC4=C(N=CC=C4)N(C3=O)CC5=CC=C(C=C5)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H24FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N,N-dibenzyl-1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a compound that belongs to the class of 1,8-naphthyridine derivatives. This class of compounds has garnered significant attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its therapeutic potential and mechanisms of action.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C30H24FN3O2 |

| Molecular Weight | 477.5 g/mol |

| CAS Number | 923173-06-2 |

| Structure | Chemical Structure |

1. Antimicrobial Activity

Research indicates that 1,8-naphthyridine derivatives exhibit significant antimicrobial properties. This compound has been shown to enhance the activity of fluoroquinolone antibiotics against multi-resistant bacterial strains. This suggests a potential application in treating resistant infections .

2. Anticancer Activity

The compound's structure allows it to interact with various biological targets implicated in cancer progression. Studies have demonstrated that naphthyridine derivatives can inhibit tumor cell proliferation and induce apoptosis in cancer cells through mechanisms such as the modulation of signaling pathways involved in cell survival and death .

3. Anti-inflammatory Activity

This compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory responses. This makes it a candidate for further investigation in the treatment of inflammatory diseases .

4. Neurological Applications

Recent studies suggest that compounds within the naphthyridine class may have beneficial effects in neurological disorders such as Alzheimer's disease and depression. The ability to cross the blood-brain barrier enhances their therapeutic potential in these areas .

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in inflammation and cancer cell proliferation.

- Receptor Modulation : It can modulate various receptors related to pain and inflammation, providing analgesic effects.

Case Study 1: Antimicrobial Efficacy

A study published in December 2021 evaluated the efficacy of various naphthyridine derivatives against resistant bacterial strains. N,N-dibenzyl-1-(4-fluorobenzyl)-2-oxo demonstrated potent synergistic effects when combined with standard antibiotics, significantly reducing bacterial load in vitro .

Case Study 2: Anticancer Potential

In a controlled trial assessing the anticancer properties of naphthyridine derivatives, N,N-dibenzyl-1-(4-fluorobenzyl)-2-oxo was found to inhibit cell growth in breast cancer cell lines by inducing apoptosis through caspase activation pathways .

Scientific Research Applications

Biological Activities

The 1,8-naphthyridine derivatives, including N,N-dibenzyl-1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide, have been extensively studied for their biological activities. Here are some key findings:

Antimicrobial Activity

Research indicates that derivatives of 1,8-naphthyridine exhibit significant antimicrobial properties. They have been shown to enhance the efficacy of existing antibiotics against multi-resistant bacterial strains . This suggests that this compound could be a valuable adjunct in treating infections caused by resistant pathogens.

Anticancer Properties

Several studies have highlighted the anticancer potential of 1,8-naphthyridine derivatives. These compounds demonstrate cytotoxic effects against various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest . The specific structure of N,N-dibenzyl-1-(4-fluorobenzyl)-2-oxo may enhance its effectiveness compared to other derivatives.

Neurological Applications

There is emerging evidence that 1,8-naphthyridine derivatives may possess neuroprotective properties. They have been explored for potential applications in treating neurological disorders such as Alzheimer's disease and depression . The ability of these compounds to modulate neurotransmitter systems could be a mechanism underlying their neuroprotective effects.

Study 1: Antibiotic Modulation

A study demonstrated that N,N-dibenzyl derivatives could potentiate the activity of fluoroquinolone antibiotics against resistant strains. In vitro tests showed significant reductions in Minimum Inhibitory Concentration (MIC) values when these compounds were used in combination with standard antibiotics .

Study 2: Anticancer Efficacy

In a series of experiments involving various cancer cell lines, N,N-dibenzyl-1-(4-fluorobenzyl)-2-oxo was found to inhibit cell proliferation significantly. The compound induced apoptosis in a dose-dependent manner, indicating its potential as a lead compound for further development in cancer therapy .

Comparative Analysis of Biological Activities

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Physicochemical Properties

The table below compares key structural features and molecular properties of similar 1,8-naphthyridine-3-carboxamides:

*The target compound's molecular weight and formula are estimated based on structural analogues.

Key Observations:

- Fluorinated Benzyl Groups : The 4-fluorobenzyl group at position 1 is common in many derivatives (e.g., ), likely enhancing metabolic stability and target affinity through hydrophobic interactions.

- Polar Substituents: Compounds like OZ1 () incorporate hydrophilic chains (6-hydroxyhexyl) and amino groups, improving solubility but possibly reducing membrane permeability.

Antiviral Activity (HIV Integrase Inhibition):

- Compound 9a (): Modified with a (methylsulfonyl)vinyl group, exhibits an ESI-MS m/z of 640.2 (MH+) and 14% yield. This group enhances potency against drug-resistant HIV strains but complicates synthesis .

- Compound 6u (): Features a 2-(methylsulfonyl)ethyl group, yielding 25% after HPLC purification. The sulfonyl group likely strengthens hydrogen bonding with integrase active sites .

Immunomodulatory and Anticancer Properties:

Key Research Findings

Fluorine Substitution : 4-fluorobenzyl groups improve metabolic stability and target binding across multiple derivatives (e.g., ).

Polar vs. Nonpolar Modifications: Hydrophilic groups (e.g., hydroxyhexyl in ) enhance solubility but may reduce bioavailability, whereas lipophilic groups (e.g., dibenzyl) favor membrane permeability.

Biological Potency vs. Synthetic Feasibility : Bulky or polar substituents (e.g., sulfonylvinyl in ) increase potency but often lower synthetic yields.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N,N-dibenzyl-1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide?

- Methodological Answer : The compound is typically synthesized via a multi-step procedure involving amide coupling and substitution reactions. For example, a general protocol involves heating a solution of p-methylbenzenesulfonate derivatives with amines (e.g., benzyl or fluorobenzyl groups) in DMF at 50°C for 1 hour, followed by purification via crystallization . Variations in substituents (e.g., chloro vs. fluoro groups) require adjustments in reaction stoichiometry and temperature to optimize yields (e.g., 76% yield for a chlorinated analogue under similar conditions) .

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirmation?

- Methodological Answer : Structural confirmation relies on 1H NMR , IR spectroscopy , and mass spectrometry. Key NMR signals include aromatic protons (δ 7.15–8.90 ppm), NH peaks (δ 9.80 ppm), and methylene groups (δ 5.68–5.81 ppm). IR spectra confirm carbonyl stretches (C=O amide at ~1686 cm⁻¹ and keto groups at ~1651 cm⁻¹) . Mass spectrometry (m/z 423–424) and elemental analysis (C, H, N within ±0.1% of theoretical values) further validate purity .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield and purity of this compound when scaling up?

- Methodological Answer : Optimization involves:

- Temperature control : Mild conditions (50–80°C) minimize side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

- By-product reduction : Hydrolysis steps under controlled pH (e.g., acidic conditions for carboxylate formation) improve purity, as shown in analogous naphthyridine syntheses achieving >75% yield .

- Statistical design of experiments (DoE) : Fractional factorial designs can identify critical parameters (e.g., reagent ratios, reaction time) to minimize experimental trials while maximizing output .

Q. How do researchers resolve contradictions in synthetic data, such as inconsistent NMR or IR spectra?

- Methodological Answer : Contradictions often arise from:

- Polymorphism : Crystallization conditions (e.g., solvent polarity) may alter solid-state NMR signals. Use solution-state NMR with deuterated DMSO for consistency .

- Impurity interference : HPLC or TLC analysis identifies by-products (e.g., unreacted amines). Recrystallization in ethanol/water mixtures resolves such issues .

- Computational validation : Compare experimental IR spectra with density functional theory (DFT)-calculated vibrational modes to confirm functional groups .

Q. What computational strategies are employed to predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- Reaction path search algorithms : Quantum mechanical calculations (e.g., DFT) model transition states and intermediates to predict regioselectivity in substitution reactions .

- Molecular docking : For biologically active analogues, docking studies (e.g., AutoDock Vina) assess binding affinity to target enzymes, guiding functional group modifications .

- Machine learning (ML) : Training models on existing naphthyridine reaction datasets can predict optimal conditions (e.g., catalysts, solvents) for new derivatives .

Q. How can researchers design experiments to explore the compound’s stability under varying environmental conditions?

- Methodological Answer :

- Accelerated stability studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/visible) over 4–12 weeks. Monitor degradation via HPLC and quantify half-life .

- Kinetic analysis : Use Arrhenius equations to extrapolate shelf-life from high-temperature stability data .

- Solid-state characterization : Powder XRD and DSC assess crystallinity changes impacting stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.